molecular formula C16H21N5O4S B2709542 2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide CAS No. 2034202-08-7

2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide

Cat. No.: B2709542
CAS No.: 2034202-08-7
M. Wt: 379.44
InChI Key: FSEAXMMNNZQKOL-UHFFFAOYSA-N
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Description

2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide is a synthetic organic compound with unique structural and functional properties. This compound has gained attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its complex molecular structure includes both amide and thioether functionalities, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide involves multiple steps, typically starting from commercially available precursors. The process often begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by successive addition of the other functional groups through reactions such as amide bond formation and thioether synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Large-scale synthesis may employ continuous flow reactors or other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide undergoes several types of chemical reactions, including:

  • Oxidation: The thioether moiety can be oxidized to sulfoxides or sulfones under appropriate conditions.

  • Reduction: The pyrido[2,3-d]pyrimidine core can be reduced to modify its electronic properties.

  • Substitution: The amide and thioether groups can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specific product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction might produce more electron-rich derivatives of the pyrido[2,3-d]pyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be used in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, 2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide may be used to probe cellular pathways or as a tool compound in biochemical assays.

Medicine

The potential medicinal applications of this compound are vast. It might act as a lead compound in drug discovery efforts, particularly for diseases where modulation of its molecular targets could yield therapeutic benefits.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. These interactions might involve binding to enzymes, receptors, or nucleic acids, leading to alterations in biochemical pathways. The exact pathways involved are subject to ongoing research and may vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-butylamide: : Lacks the thioether group, which may result in different chemical reactivity.

  • 2-amino-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide: : Has an amino group instead of an acetamido group, potentially altering its biological activity.

  • 2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylsulfonyl)butanamide: : Contains a sulfonyl group instead of a thioether, affecting its oxidation state and reactivity.

Uniqueness

The presence of both the acetamido and thioether functionalities makes 2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide unique among similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-acetamido-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-10(22)19-12(5-9-26-2)14(23)18-7-8-21-15(24)11-4-3-6-17-13(11)20-16(21)25/h3-4,6,12H,5,7-9H2,1-2H3,(H,18,23)(H,19,22)(H,17,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEAXMMNNZQKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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